molecular formula C15H21FN2O B243430 N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide

N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide

Cat. No. B243430
M. Wt: 264.34 g/mol
InChI Key: LFWYUMQSZCTXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide, also known as FUB-PB-22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the class of indole-derived cannabinoids and has been found to have potent agonist activity at both CB1 and CB2 receptors.

Mechanism of Action

N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide acts as a potent agonist at both CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
The physiological and biochemical effects of N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide in lab experiments is its potency and selectivity for CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids. However, one limitation is the potential for toxicity and adverse effects, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide and other synthetic cannabinoids. One area of interest is the development of synthetic cannabinoids with improved therapeutic potential for conditions such as chronic pain and anxiety disorders. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs. Additionally, more research is needed to understand the mechanisms underlying the adverse effects of synthetic cannabinoids and to develop strategies for reducing these effects.

Synthesis Methods

The synthesis of N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide involves the reaction of 4-(4-fluorobenzyl)piperidine with 3-fluoro-4-iodoaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with butyric anhydride to produce N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide.

Scientific Research Applications

N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has also been used to investigate the pharmacological properties of synthetic cannabinoids and their potential therapeutic applications.

properties

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

IUPAC Name

N-(3-fluoro-4-piperidin-1-ylphenyl)butanamide

InChI

InChI=1S/C15H21FN2O/c1-2-6-15(19)17-12-7-8-14(13(16)11-12)18-9-4-3-5-10-18/h7-8,11H,2-6,9-10H2,1H3,(H,17,19)

InChI Key

LFWYUMQSZCTXQF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCCCC2)F

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCCCC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.